molecular formula C8H13N3O B15294270 (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B15294270
M. Wt: 167.21 g/mol
InChI Key: RCGHJWWCBRLIJI-UHFFFAOYSA-N
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Description

(2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The structure includes a partially saturated pyridine ring (4,5,6,7-tetrahydro) fused with a pyrazole ring. Key substituents are a methyl group at the 2-position and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is often synthesized as a dihydrochloride salt (e.g., CAS 1269106-56-0) to enhance solubility and stability .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol

InChI

InChI=1S/C8H13N3O/c1-11-8(5-12)6-4-9-3-2-7(6)10-11/h9,12H,2-5H2,1H3

InChI Key

RCGHJWWCBRLIJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCCC2=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are employed to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol exerts its effects is not fully understood. studies have shown that it can induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest that the compound may trigger apoptotic pathways in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

The pyrazolo[4,3-c]pyridine scaffold is versatile, with modifications impacting pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Molecular Formula CAS/References
Target Compound 2-methyl, 3-(hydroxymethyl) Enhanced solubility as dihydrochloride; potential kinase inhibitor C8H13N3O (free base) 1269106-56-0 (2HCl)
(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol 3-(hydroxymethyl), no 2-methyl Reduced steric hindrance; lower molecular weight C7H11N3O 1330756-09-6
2-(2-Hydroxyethyl)-3-sulfonamido derivative 2-(2-hydroxyethyl), 3-(5-chloronaphthalene-1-sulfonamido) Anticancer candidate; π-stacking interactions C19H21ClN4O3S N/A
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine (Compound 17) Unsubstituted core Base structure for sulfonamide derivatives; optimized metabolic stability C6H9N3 N/A
(2-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol 2-propargyl, 3-(hydroxymethyl) Alkyne group for click chemistry applications C10H13N3O 2092480-27-6
Key Observations:
  • 2-Methyl Group: The methyl group in the target compound increases hydrophobicity and may improve metabolic stability compared to the non-methylated analog (CAS 1330756-09-6) .
  • 3-Hydroxymethyl vs. Sulfonamido : The hydroxymethyl group facilitates hydrogen bonding, while sulfonamido derivatives (e.g., ) enhance target affinity via π-stacking and hydrogen bonds.
  • Salt Forms : Dihydrochloride salts (e.g., CAS 1269106-56-0) are common to improve bioavailability .

Pharmacological Activity

Anticancer and Kinase Inhibition
  • The target compound’s scaffold is associated with kinase inhibition. In , a related sulfonamido derivative demonstrated anticancer activity via crystal structure analysis, highlighting interactions with kinase domains .
  • Compound 17 (unsubstituted core) was optimized for metabolic stability in sulfonamide-based kinase inhibitors, suggesting the target compound’s methyl group could further enhance this property .
Antiproliferative and Antidepressant Potential
  • Pyrazolo[4,3-c]pyridine derivatives in showed antiproliferative activity, though the target compound’s efficacy remains underexplored .
  • Hydrazone derivatives () exhibited antidepressant effects, but structural differences (e.g., tetrahydrothienopyridine vs. pyrazolopyridine) limit direct comparisons .

Physicochemical Properties

Property Target Compound (4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol 2-(2-Hydroxyethyl)-3-sulfonamido Derivative
Molecular Weight (free base) 167.21 g/mol 153.18 g/mol 444.91 g/mol
Solubility High (dihydrochloride salt) Moderate Low (hydrophobic sulfonamido group)
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 3 (-OH, -NH)
LogP (Predicted) ~0.5 ~0.2 ~2.8
Notes:
  • The dihydrochloride form of the target compound increases water solubility, critical for in vivo applications .
  • The sulfonamido derivative’s higher LogP reflects enhanced membrane permeability but may reduce aqueous solubility .

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